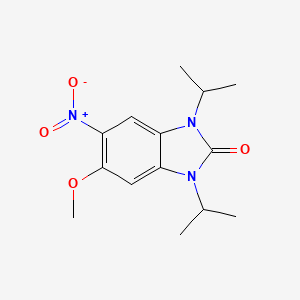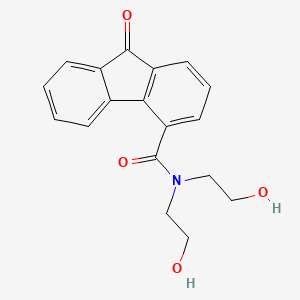
3-ethyl-2,6-dimethyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis approaches for quinolinol derivatives involve multi-component reactions, demonstrating the versatility of methods available for constructing the quinolinol scaffold. For example, the synthesis of pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate showcases a method that yields these compounds in excellent efficiency, highlighting the adaptability of quinolinol synthesis techniques (Asghari, Ramezani, & Mohseni, 2014).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives has been a subject of intense study, involving both experimental and theoretical approaches. Studies involving X-ray diffraction and computational methods reveal detailed insights into the geometries, electronic properties, and intermolecular interactions of these compounds, contributing significantly to our understanding of their chemical behavior (Badoğlu, Temel, Yurdakul, & Büyükgüngör, 2015).
Chemical Reactions and Properties
The chemical reactivity of 3-ethyl-2,6-dimethyl-4-quinolinol derivatives involves a broad spectrum of reactions, including but not limited to cyclization reactions, substitutions, and interactions with various reagents. These reactions are pivotal in exploring the functionalization of the quinolinol core and expanding its utility in chemical synthesis (Tsubusaki & Nishino, 2009).
Physical Properties Analysis
The physical properties of this compound and its derivatives are crucial for understanding their behavior in different environments. Studies focusing on the crystalline structures and spectroscopic analyses provide valuable data on their stability, solubility, and other physical characteristics essential for their manipulation and application in various contexts.
Chemical Properties Analysis
Chemical properties, including reactivity, stability under various conditions, and interactions with biological systems, are fundamental aspects of this compound research. Investigations into these areas contribute to a deeper understanding of the compound's potential applications and safety profile, excluding specific uses in drugs and their pharmacological effects.
For more in-depth studies and additional information on this compound, the following references provide a comprehensive overview of current research in this field:
- (Asghari, Ramezani, & Mohseni, 2014)
- (Badoğlu, Temel, Yurdakul, & Büyükgüngör, 2015)
- (Tsubusaki & Nishino, 2009)
作用機序
Safety and Hazards
The safety and hazards associated with a compound like “3-ethyl-2,6-dimethyl-4-quinolinol” would depend on its specific structure . In general, handling quinolinols requires precautions like avoiding inhalation and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
将来の方向性
特性
IUPAC Name |
3-ethyl-2,6-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-10-9(3)14-12-6-5-8(2)7-11(12)13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLIMHJBTINSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C(C1=O)C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5622810.png)
![5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622818.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5622821.png)
![N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5622826.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(3-methyl-2-butenoyl)-3-pyrrolidinyl]methanol](/img/structure/B5622834.png)

![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5622843.png)
![ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5622857.png)
![(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5622862.png)



![1-(cyclopropylcarbonyl)-4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5622893.png)
